2-((2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine
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Overview
Description
2-((2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine is a complex organic compound that features an anthracene moiety, a tert-butyl group, and a dihydrobenzo[d][1,3]oxaphosphol ring system
Preparation Methods
The synthesis of 2-((2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Anthracene Derivative: The anthracene moiety is introduced through a Friedel-Crafts acylation reaction.
Construction of the Dihydrobenzo[d][1,3]oxaphosphol Ring: This step involves the cyclization of a suitable precursor in the presence of a phosphine reagent.
Introduction of the Pyridine Ring: The pyridine ring is incorporated through a coupling reaction, such as a Suzuki or Heck coupling.
Final Assembly: The final product is obtained through purification techniques such as column chromatography and recrystallization.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using automated synthesis equipment and large-scale reactors.
Chemical Reactions Analysis
2-((2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the anthracene or pyridine rings, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form larger, more complex molecules.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, platinum), and bases (e.g., sodium hydroxide, potassium carbonate).
Scientific Research Applications
2-((2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine has several scientific research applications:
Materials Science: The compound’s unique structural properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Organic Electronics: Its ability to participate in various coupling reactions allows for the creation of complex organic electronic materials.
Medicinal Chemistry: The compound’s potential biological activity is of interest for the development of new pharmaceuticals.
Chemical Sensors: Its fluorescence properties can be utilized in the design of chemical sensors for detecting specific analytes.
Mechanism of Action
The mechanism by which 2-((2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine exerts its effects depends on its application. In organic electronics, the compound’s ability to transport electrons and holes is crucial. In medicinal chemistry, its interaction with biological targets such as enzymes or receptors is key. The molecular targets and pathways involved may include binding to specific proteins or interfering with cellular processes.
Comparison with Similar Compounds
Similar compounds to 2-((2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine include:
Anthracene Derivatives: Compounds like 9,10-diphenylanthracene and 2-(anthracen-9-yl)thianthrene share the anthracene moiety.
Phosphole Derivatives: Compounds such as 1-phenyl-2,3-dihydro-1H-phosphole and 1,2,3,4-tetrahydro-1H-phosphole share the phosphole ring system.
Pyridine Derivatives: Compounds like 2,6-lutidine and 4-phenylpyridine share the pyridine ring.
The uniqueness of this compound lies in its combination of these structural elements, which imparts distinct electronic and photophysical properties.
Properties
IUPAC Name |
2-[(2S,3S)-4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26NOP/c1-30(2,3)33-28-24(15-10-17-26(28)32-29(33)25-16-8-9-18-31-25)27-22-13-6-4-11-20(22)19-21-12-5-7-14-23(21)27/h4-19,29H,1-3H3/t29-,33-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWWKYOGZURVKL-ZQAZVOLISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1C(OC2=CC=CC(=C21)C3=C4C=CC=CC4=CC5=CC=CC=C53)C6=CC=CC=N6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[P@@]1[C@H](OC2=CC=CC(=C21)C3=C4C=CC=CC4=CC5=CC=CC=C53)C6=CC=CC=N6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26NOP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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